

# An In-depth Technical Guide to the Chemical Properties of Ravuconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Ravuconazole-d4**, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended for researchers, scientists, and professionals involved in drug development and analytical sciences who require detailed technical information, including experimental protocols and pathway visualizations.

### **Core Chemical and Physical Properties**

**Ravuconazole-d4** is a stable, isotopically labeled form of Ravuconazole. The deuterium labeling makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

### Physicochemical Properties of Ravuconazole-d4



| Property            | Value                                                                                                                                | Reference |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name       | 4-[2-[(1R,2R)-2-(2,4-<br>Difluorophenyl)-2-hydroxy-1-<br>methyl-3-(1H-1,2,4-triazol-1-<br>yl)propyl]-4-<br>thiazolyl]benzonitrile-d4 | [1]       |
| Molecular Formula   | C22H13D4F2N5OS                                                                                                                       | [2]       |
| Molecular Weight    | 441.49 g/mol                                                                                                                         | [2][3]    |
| CAS Number          | 1329499-27-5                                                                                                                         | [3]       |
| Appearance          | White to Off-White Solid                                                                                                             | [1]       |
| Melting Point       | 158-161°C                                                                                                                            | [1]       |
| Storage Temperature | -20°C Freezer                                                                                                                        | [1]       |

**Physicochemical Properties of Ravuconazole** 

(Unlabeled)

| Property            | Value        | Reference |
|---------------------|--------------|-----------|
| Molecular Formula   | C22H17F2N5OS | [4]       |
| Molecular Weight    | 437.5 g/mol  | [4][5]    |
| CAS Number          | 182760-06-1  | [4]       |
| UV/Vis. λmax        | 285 nm       | [4]       |
| Purity              | ≥98%         | [4]       |
| Storage Temperature | -20°C        | [4]       |

## Solubility Data of Ravuconazole (Unlabeled)



| Solvent                          | Solubility  | Reference |
|----------------------------------|-------------|-----------|
| Ethanol                          | ~5 mg/mL    | [4]       |
| DMSO                             | ~20 mg/mL   | [4]       |
| Dimethylformamide (DMF)          | ~25 mg/mL   | [4]       |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL | [4]       |

# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol  $14\alpha$ -demethylase (CYP51).[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[6]

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death. [7]





Click to download full resolution via product page

Inhibition of Ergosterol Biosynthesis by Ravuconazole.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible use of **Ravuconazole-d4** in research. The following sections provide protocols for stability testing and pharmacokinetic analysis.

### Stability-Indicating HPLC-DAD Assay for Ravuconazole

This method is designed to separate Ravuconazole from its degradation products, allowing for an accurate assessment of its stability under various stress conditions.[9][10]

**Chromatographic Conditions:** 

- Column: Sunfire C18 (250 mm × 4.6 mm i.d., 5 μm particle size)[9][10]
- Mobile Phase: Acetonitrile and water (80:20, v/v)[9][10]
- Flow Rate: 1.0 mL/min[9][10]
- Injection Volume: 5 μL[9][10]
- Detection: Diode Array Detector (DAD) at 287 nm[9][10]
- Column Temperature: 35°C[10]

Forced Degradation Study Protocol:[10]

- Preparation of Stock Solution: Prepare a 100 μg/mL solution of Ravuconazole in a mixture of water, acetonitrile, and methanol (4:3:3, v/v/v).
- Acid Hydrolysis: Transfer 200 μL of the stock solution to an Eppendorf tube and add 200 μL of 2 M HCl.
- Alkaline Hydrolysis: Transfer 200 μL of the stock solution to another Eppendorf tube and add
   200 μL of 2 M NaOH. Ravuconazole is particularly susceptible to degradation under alkaline



conditions.[9]

- Neutral Hydrolysis: Transfer 200  $\mu$ L of the stock solution to a third Eppendorf tube and add 200  $\mu$ L of water.
- Incubation: Keep the tubes at room temperature for 3 days.
- Sample Preparation for Injection: Dilute the solutions with 1.6 mL of a mixture of water, acetonitrile, and methanol (4:3:3, v/v/v).
- Filtration: Filter the samples through a 0.45 μm membrane filter.
- Injection: Inject the filtered samples into the HPLC system.

### **Pharmacokinetic Study in Rabbits**

The following workflow outlines a typical experimental design for a pharmacokinetic study of Ravuconazole in an animal model. **Ravuconazole-d4** would be used as an internal standard for the quantification of unlabeled Ravuconazole in plasma samples.





Click to download full resolution via product page

Experimental Workflow for a Pharmacokinetic Study of Ravuconazole.



Detailed Steps for Plasma Sample Preparation:[11]

- To 100  $\mu$ L of plasma sample, add 100  $\mu$ L of the internal standard solution (**Ravuconazole-d4** in methanol).
- Vortex the mixture briefly.
- Add 25 μL of 1.0 M perchloric acid to acidify the sample.
- Add 400 μL of methanol to precipitate plasma proteins.
- Centrifuge the mixture at 15,000 x g for 5 minutes.
- Inject a 30 μL aliquot of the clear supernatant into the HPLC or LC-MS/MS system for analysis.

# Pharmacological Data Pharmacokinetic Parameters of Ravuconazole

Ravuconazole exhibits a long elimination half-life and non-linear pharmacokinetics at higher doses, suggesting saturable clearance mechanisms.[8][12]

| Parameter                      | Species       | Dose          | Value           | Reference |
|--------------------------------|---------------|---------------|-----------------|-----------|
| Elimination Half-<br>life (t½) | Rabbit        | Single dose   | 20.55 - 26.34 h |           |
| Human                          | Not specified | 3.9 - 202 h   | [8]             |           |
| Protein Binding                | Human         | Not specified | 95.8% - 98%     | [8]       |
| Oral<br>Bioavailability        | Animal models | Not specified | 48% - 74%       | [8]       |

### In Vitro Antifungal Activity of Ravuconazole

Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens.



| Fungal Species          | MIC9ο (μg/mL) | Reference |
|-------------------------|---------------|-----------|
| Candida albicans        | 0.03          | [13]      |
| Candida glabrata        | 1 - 2         | [13]      |
| Candida krusei          | 0.05 - 0.39   | [14]      |
| Candida spp. (overall)  | 0.025 - 0.39  | [14]      |
| Aspergillus fumigatus   | Not specified | [14]      |
| Trichosporon beigelii   | Not specified | [14]      |
| Cryptococcus neoformans | Not specified | [14]      |

MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

#### Conclusion

**Ravuconazole-d4** serves as an essential tool for the advanced study of its unlabeled counterpart, Ravuconazole. Its use in pharmacokinetic and metabolic studies allows for precise quantification and a deeper understanding of the drug's behavior in biological systems. The provided technical data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this potent antifungal agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ravuconazole-d4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Ravuconazole-d4 Immunomart [immunomart.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]

### Foundational & Exploratory





- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. Antifungal Ergosterol Synthesis Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ravuconazole | 170864-29-6 [chemicalbook.com]
- 9. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Ravuconazole-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589900#chemical-properties-of-ravuconazole-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com